Tris(trimethylsilyl)amine: is the simplest tris(trialkylsilyl)amine, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups . It’s a colorless, crystalline or waxy solid which is stable to water and bases .
Field: Organic Chemistry
Application: Tris(trimethylsilyl)amine can be used as a synthetic building block.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results: The outcomes would also depend on the specific synthesis.
Field: Inorganic Chemistry
Method: The specific methods of application or experimental procedures would depend on the particular process of nitrogen fixation being performed.
Results: The outcomes would also depend on the specific process.
Application: Tris(trimethylsilyl)amine can be used in the synthesis of trimethylsilyl-diazomethane.
Results: The outcomes would also depend on the specific synthesis.
Application: Tris(trimethylsilyl)amine can be used in the preparation of azomethine ylides from ketones.
Method: The specific methods of application or experimental procedures would depend on the particular preparation being performed.
Results: The outcomes would also depend on the specific preparation.
Application: Tris(trimethylsilyl)amine can be used in enantioselective hydrosilylation.
Method: The specific methods of application or experimental procedures would depend on the particular process of enantioselective hydrosilylation being performed.
Results: The outcomes would also depend on the specific process.
Tris(trimethylsilyl)amine is a chemical compound with the formula and a molecular weight of approximately 233.57 g/mol. It is classified as the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups (-Si(CH₃)₃) . This compound is typically encountered as a colorless, crystalline, or waxy solid that is stable in the presence of water and bases but can be hydrolyzed by alcohols or acids, leading to the release of ammonia .
Tris(trimethylsilyl)amine has garnered significant interest in various fields, particularly in chemical nitrogen fixation, where it acts as a stable intermediate in the conversion of atmospheric nitrogen into organic substrates under mild conditions . Its unique structure and reactivity make it a valuable reagent in synthetic organic chemistry.
The general reaction for its formation from lithium nitride and trimethylchlorosilane can be represented as:
This reaction highlights its synthesis from readily available precursors .
Tris(trimethylsilyl)amine can be synthesized through several methods:
Tris(trimethylsilyl)amine serves multiple roles in synthetic chemistry:
Interaction studies involving tris(trimethylsilyl)amine primarily focus on its reactivity with other chemical species rather than biological interactions. Notable studies include:
Several compounds share structural similarities with tris(trimethylsilyl)amine. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Hexamethyldisilazane | A precursor to tris(trimethylsilyl)amine; contains two silicon atoms. | |
Trimethylsilylamine | A simpler silylamine; less sterically hindered than tris(trimethylsilyl)amine. | |
Tris(phenyl)silylamine | Contains phenyl groups instead of methyl; shows different reactivity patterns. | |
Tris(trimethylgermyl)amine | Similar structure but contains germanium; different electronic properties. |
Tris(trimethylsilyl)amine stands out due to its unique combination of stability and reactivity, particularly in nitrogen fixation processes and as a versatile reagent in organic synthesis.
The synthesis of tris(trimethylsilyl)amine was first achieved in the mid-20th century, overcoming challenges associated with fully silylating ammonia. Early attempts to react ammonia with trimethylchlorosilane (Me₃SiCl) failed due to the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) as the terminal product. Breakthroughs came with the use of alkali metal amides: reacting the sodium salt of HMDS (NaN(SiMe₃)₂) with Me₃SiCl yielded N(SiMe₃)₃ in 80% efficiency. Lithium-based routes, though less efficient (50–60% yield), provided alternative pathways.
A pivotal advancement was Kyo Shiina’s 1972 demonstration of N(SiMe₃)₃ as a stable intermediate in nitrogen fixation. By reducing molecular nitrogen (N₂) with Me₃SiCl and lithium, Shiina achieved catalytic silylation, marking the first example of N₂ functionalization under mild conditions.
Modern syntheses leverage diverse strategies:
Method | Reagents | Yield (%) | Reference |
---|---|---|---|
HMDS/NaNH₂ + Me₃SiCl | NaN(SiMe₃)₂, Me₃SiCl | 80 | |
Li₃N + Me₃SiCl | Li₃N, Me₃SiCl | 72 | |
Catalytic N₂ Silylation | Mo/Fe catalysts, Me₃SiCl | 86 |
Initial attempts to synthesize tris(trimethylsilyl)amine via direct reaction of ammonia with trimethylchlorosilane ($$\text{ClSi(CH}3\text{)}3$$) proved unsuccessful, even under extreme conditions (500°C) or in the presence of pyridine [1]. The reaction halted at bis(trimethylsilyl)amine ($$\text{HN(Si(CH}3\text{)}3\text{)}_2$$, hexamethyldisilazane, HMDS$$), underscoring the thermodynamic stability of the disilylated product and the kinetic barriers to trisubstitution [1].
The breakthrough came with alkali metal-mediated routes. Sodium amide ($$\text{NaNH}2$$) or metallic sodium reacts with HMDS to form the sodium salt ($$\text{NaN(Si(CH}3\text{)}3\text{)}2$$), which subsequently reacts with trimethylchlorosilane to yield tris(trimethylsilyl)amine in 80% yield [1] [2]. Similarly, lithium derivatives, generated via $$\text{LiNH}2$$ or $$\text{C}4\text{H}9\text{Li}$$, afford the lithium salt ($$\text{LiN(Si(CH}3\text{)}3\text{)}2$$), though with lower efficiency (50–60% yield) [1] [3].
Reaction Pathway:
$$
\text{HN(SiMe}3\text{)}2 + \text{NaNH}2 \rightarrow \text{NaN(SiMe}3\text{)}2 + \text{NH}3
$$
$$
\text{NaN(SiMe}3\text{)}2 + \text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + \text{NaCl}
$$
Lithium nitride ($$\text{Li}3\text{N}$$) offers a one-pot synthesis route when reacted with trimethylchlorosilane in tetrahydrofuran (THF), achieving 72% yield [1]:
$$
\text{Li}3\text{N} + 3\text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + 3\text{LiCl}
$$
This method bypasses intermediate disilylamine formation, simplifying purification [1].
Transition metal catalysts, such as titanium complexes, enable nitrogen fixation under ambient conditions. A triaryl-Tren ligated titanium dinitrogen complex catalyzes $$\text{N}_2$$ conversion to tris(trimethylsilyl)amine with a turnover number (TON) of 16.5 per titanium atom [4]. This method represents a paradigm shift toward catalytic nitrogen silylation.
The lithium nitride route exemplifies efficient one-pot synthesis, minimizing intermediate isolation and reducing reaction steps [1]. Solvent selection (e.g., THF) enhances reaction homogeneity and yield [3].
Sodium-based methods remain the gold standard for laboratory-scale production (80% yield), while lithium-mediated routes are preferred for specialized applications requiring lower byproduct solubility [1] [2].
Alkali metals ($$\text{Li}$$, $$\text{Na}$$, $$\text{K}$$) dominate industrial synthesis due to their cost-effectiveness and straightforward salt metathesis [2] [3]. Sodium derivatives are trimeric in solid state, whereas lithium analogs form solvent-free trimers [2].
Titanium and zirconium complexes facilitate $$\text{N}_2$$ activation, enabling catalytic cycles that reduce reliance on stoichiometric metal reagents [4]. These systems operate under mild conditions but require sophisticated ligand frameworks.
Metal System | Yield (%) | Conditions | Byproducts |
---|---|---|---|
Sodium amide | 80 | Reflux, inert atmosphere | $$\text{NaCl}$$ |
Lithium nitride | 72 | THF, ambient temperature | $$\text{LiCl}$$ |
Titanium catalyst | 16.5 TON | Room temperature, $$\text{N}_2$$ | None (catalytic) |
Hexane and THF are common solvents, but recent efforts prioritize recyclable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact [3].
Transition metal catalysis reduces energy demands by eliminating high-temperature steps [4]. Microwave-assisted reactions further accelerate silylation kinetics [3].
In situ $$\text{NaCl}$$/$$\text{LiCl}$$ precipitation allows facile filtration, while catalytic methods minimize metal waste [1] [4].
Handling pyrophoric alkali metals (e.g., $$\text{Na}$$, $$\text{Li}$$) necessitates inert atmosphere reactors and explosion-proof equipment [2]. Continuous flow systems mitigate risks by limiting reactant volumes [6].
The tris(trimethylsilyl)amine market is projected to grow at 6.5% CAGR (2026–2033), driven by demand in pharmaceuticals and agrochemicals [7]. Bulk sodium-based synthesis remains cost-optimal at \$150–\$250 million market scales [7].
Flow chemistry enhances scalability by improving heat/mass transfer and enabling real-time monitoring [6]. Automated salt removal systems reduce downtime in batch processes [2].
Corrosive